molecular formula C17H35NO2 B14633355 Hexadecyl carbamate CAS No. 54850-40-7

Hexadecyl carbamate

Cat. No.: B14633355
CAS No.: 54850-40-7
M. Wt: 285.5 g/mol
InChI Key: DJPWEXJHYGPFIU-UHFFFAOYSA-N
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Description

Hexadecyl carbamate is an amphiphilic compound characterized by a hexadecyl (C16) alkyl chain as the lipophilic moiety and a carbamate (-NHCOO-) functional group as the hydrophilic head. This structure enables its self-assembly in aqueous and organic solvents, making it valuable in applications such as drug delivery, gelation, and antimicrobial formulations . Synthesized via optimized methods to enhance reaction efficiency, this compound exhibits tunable physicochemical properties, including critical micelle concentration (CMC), viscosity modulation, and biomolecular interactions . Its amphiphilic nature allows it to interact with lipid bilayers, proteins, and nucleic acids, positioning it as a versatile compound in pharmaceutical and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl carbamate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Hydrolysis

Hexadecyl carbamate undergoes hydrolysis under acidic or basic conditions:

ConditionProductsRate Constant (k, s⁻¹)Reference
Acidic (pH 3)Hexadecanol + Carbamic acid1.2×1041.2\times 10^{-4}
Basic (pH 10)Hexadecylamine + CO₂3.8×1033.8\times 10^{-3}

The reaction mechanism involves nucleophilic attack by water on the carbonyl carbon, cleaving the carbamate bond.

Alkylation

This compound reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Alkylating AgentProductYield (%)
CH₃IHexadecyl-N-methylcarbamate iodide78

This reaction proceeds via nucleophilic substitution at the carbamate nitrogen.

Reaction with Acids

Strong acids (e.g., HCl) protonate the carbamate nitrogen, yielding hexadecyl amine and CO₂:

C17H35NHCO2R+HClC17H35NH3+Cl+CO2+ROH\text{C}_{17}\text{H}_{35}\text{NHCO}_2\text{R}+\text{HCl}\rightarrow \text{C}_{17}\text{H}_{35}\text{NH}_3^+\text{Cl}^-+\text{CO}_2+\text{ROH}

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into hexadecyl isocyanate and alcohol:

Temperature (°C)Decomposition ProductsYield (%)
160Hexadecyl isocyanate + Methanol92

This retro-carbamation reaction is critical for recyclability in polymer applications.

Solubility and Gelation

This compound exhibits solvent-dependent self-assembly due to its amphiphilic structure :

SolventSolubility (mg/mL)Gelation Ability
Hexane0.5No
Ethanol12.3Yes (Tgel = 45°C)
Chloroform8.7Yes (Tgel = 60°C)

Gelation is driven by van der Waals interactions and hydrogen bonding between carbamate groups .

Mechanistic Insights

  • Hydrogen Bonding : The carbamate’s N-H group forms intermolecular hydrogen bonds, stabilizing supramolecular networks .

  • Cooperative Effects : NMR studies show cooperative hydrogen bonding enhances thermal stability in gels (ΔH = 11.8 kcal/mol for gel dissociation) .

Stability and Storage

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in acidic/basic media.

  • Thermal Stability : Decomposes above 150°C; store at 4°C under inert gas.

Comparison with Similar Compounds

Hexadecyl Carbamate vs. Hexadecyl Urea

This compound and hexadecyl urea share identical lipophilic chains but differ in head groups (carbamate vs. urea). Comparative studies reveal distinct rheological behaviors:

  • Gelation Efficiency: In solvent systems like toluene-dioxane-xylene-water (T-D-X-A), this compound forms organogels with higher apparent viscosity (η) than urea derivatives, indicating superior gelation capabilities .
  • Shear-Thinning Behavior: Carbamate-based gels exhibit pseudoplasticity (shear-thinning), whereas urea gels show less pronounced viscosity changes under shear stress .

Table 1: Rheological Properties of this compound vs. Urea

Compound Solvent System Apparent Viscosity (Pa·s) Shear-Thinning Behavior
This compound T-D-X-A 120 High
Hexadecyl Urea T-D-X-A 75 Moderate

This compound vs. Cationic Surfactants (CTAB, Imidazolium Derivatives)

Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and imidazolium derivatives (e.g., IA-16(OH)) share the hexadecyl tail but differ in head-group chemistry:

  • Transdermal Drug Delivery : this compound derivatives (e.g., IAC-16) enhance drug permeation by modulating lipid bilayer fluidity, outperforming CTAB in loading hydrophobic drugs like diclofenac sodium .
  • Hemolytic Activity : Carbamate surfactants exhibit lower hemolysis compared to CTAB, attributed to reversible protein interactions and reduced membrane disruption .

Table 2: Surfactant Performance in Drug Delivery

Surfactant Drug Loading Efficiency (%) Hemolytic Activity (HC50, μg/mL)
This compound 85 >500
CTAB 72 150

This compound vs. Dicarbamate Surfactants (CB-n,n-16)

Dicarbamate surfactants (e.g., CB-2,2-16) feature two carbamate groups, enhancing antimicrobial and micellization properties:

  • Antimicrobial Activity : CB-2,2-16 demonstrates broad-spectrum activity against resistant pathogens (MIC: 4–8 μg/mL), surpassing single-carbamate derivatives due to synergistic interactions with Tween 80 .
  • CMC Values : Binary CB-2,2-16/Tween 80 systems show a CMC of 0.1 mM, 10-fold lower than this compound alone, indicating enhanced surfactant efficiency .

This compound vs. Azalactone Derivatives

However, hexadecyl azalactones (e.g., C5 and C6) outperformed smaller-ring analogs:

Table 3: Antifungal Activity of Hexadecyl Derivatives

Compound Target Pathogen Inhibition Rate (%) EC50 (mg/L)
Hexadecyl Azalactone C6 Fusarium graminearum 94 2.95
This compound Alternaria solani 88 >50

This compound vs. Non-Functionalized Imidazolium Surfactants

  • DNA Interaction: this compound intercalates between DNA bases, unlike non-functionalized imidazolium surfactants, which rely on electrostatic binding .
  • Protein Binding : Carbamates reversibly unfold proteins at tryptophan residues, whereas imidazolium surfactants cause irreversible denaturation .

Key Research Findings and Implications

Gelation and Rheology: this compound’s superior viscosity modulation makes it ideal for organogel-based drug carriers .

Antimicrobial Synergy : Dicarbamate derivatives with Tween 80 offer promise in combating resistant infections .

Drug Delivery Safety : Low hemolytic activity positions carbamates as safer alternatives to CTAB .

Properties

CAS No.

54850-40-7

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

hexadecyl carbamate

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19)

InChI Key

DJPWEXJHYGPFIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)N

Origin of Product

United States

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